molecular formula C3H3ClF4O B3041799 2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane CAS No. 37031-34-8

2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane

Cat. No.: B3041799
CAS No.: 37031-34-8
M. Wt: 166.5 g/mol
InChI Key: NAFLDUPBEDISHL-UHFFFAOYSA-N
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Description

2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane is a chemical compound with the molecular formula C3H3ClF4O It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane typically involves the reaction of chlorofluoromethane with trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron fluoride at elevated temperatures (above 300°C) . This method ensures the incorporation of both chlorine and fluorine atoms into the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous vapor-phase reaction. This process allows for the efficient production of the compound in large quantities, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium fluoride, which can replace the chlorine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different alcohols or hydrocarbons.

Scientific Research Applications

2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism by which 2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane exerts its effects involves interactions with various molecular targets. The presence of both chlorine and fluorine atoms allows the compound to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,1-trifluoroethane: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.

    1,1,1-Trifluoro-2-chloroethane: Similar structure but different reactivity due to the absence of the fluoromethoxy group.

    2-Fluoro-1,1,1-trifluoroethane: Contains only fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4O/c4-2(5)9-1-3(6,7)8/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFLDUPBEDISHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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